3-(6,6-dimethyl-4-oxotetrahydro-2H-pyran-3-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

Description

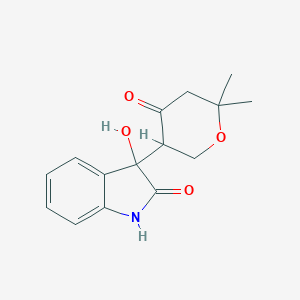

Chemical Structure and Properties The compound 3-(6,6-dimethyl-4-oxotetrahydro-2H-pyran-3-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-one (CAS: 118959-30-1; molecular formula: C₁₅H₁₇NO₄) features an oxindole core (1,3-dihydro-2H-indol-2-one) substituted at position 3 with a 6,6-dimethyl-4-oxotetrahydro-2H-pyran moiety. This substituent introduces steric bulk, hydrogen-bonding capacity (via the hydroxy and ketone groups), and conformational rigidity .

Propriétés

Formule moléculaire |

C15H17NO4 |

|---|---|

Poids moléculaire |

275.30 g/mol |

Nom IUPAC |

3-(6,6-dimethyl-4-oxooxan-3-yl)-3-hydroxy-1H-indol-2-one |

InChI |

InChI=1S/C15H17NO4/c1-14(2)7-12(17)10(8-20-14)15(19)9-5-3-4-6-11(9)16-13(15)18/h3-6,10,19H,7-8H2,1-2H3,(H,16,18) |

Clé InChI |

KZVVSRYIOMVFDW-UHFFFAOYSA-N |

SMILES |

CC1(CC(=O)C(CO1)C2(C3=CC=CC=C3NC2=O)O)C |

SMILES canonique |

CC1(CC(=O)C(CO1)C2(C3=CC=CC=C3NC2=O)O)C |

Origine du produit |

United States |

Activité Biologique

The compound 3-(6,6-dimethyl-4-oxotetrahydro-2H-pyran-3-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-one is a synthetic derivative belonging to the class of indole compounds. It exhibits a complex structure that suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H23NO4

- Molecular Weight : 317.38 g/mol

- CAS Number : Not specifically listed in the search results but generally recognized in chemical databases.

Antioxidant Activity

Research indicates that compounds with indole structures often exhibit significant antioxidant properties. The presence of the tetrahydropyran moiety may enhance this activity by stabilizing free radicals. A study demonstrated that similar compounds showed a marked reduction in oxidative stress markers in various cell lines, suggesting potential applications in preventing oxidative damage-related diseases .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This effect is likely mediated through the modulation of the NF-kB signaling pathway, which plays a crucial role in inflammatory responses .

Anticancer Potential

Several studies have explored the anticancer effects of indole derivatives. The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell cycle progression. For instance, a derivative with similar structural features demonstrated significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC3), leading to increased interest in its potential as a chemotherapeutic agent .

The biological mechanisms underlying the activities of 3-(6,6-dimethyl-4-oxotetrahydro-2H-pyran-3-y)-3-hydroxy-1,3-dihydro-2H-indol-2-one appear to involve:

- Modulation of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes or cancer progression.

- Signal Transduction Pathways : It appears to affect pathways such as PI3K/Akt and NF-kB, which are critical for cell survival and proliferation.

- Gene Expression Regulation : Induction or repression of specific genes related to apoptosis and inflammation has been observed.

Case Studies and Research Findings

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that derivatives of indole compounds exhibit significant anticancer properties. For instance, compounds similar to 3-(6,6-dimethyl-4-oxotetrahydro-2H-pyran-3-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-one have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable case study demonstrated that such compounds could effectively target specific cancer pathways, leading to reduced tumor growth in preclinical models .

Anti-inflammatory Effects

Indole derivatives are also recognized for their anti-inflammatory properties. Research has shown that these compounds can inhibit the activity of cyclooxygenase (COX) enzymes, which play a critical role in inflammation. In vitro assays revealed that the compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of This compound to various biological targets. These studies suggest that the compound may interact favorably with receptors involved in pain and inflammation pathways .

Potential Therapeutic Uses

Given its biological activities, this compound holds promise for development as:

- Anticancer Agent : Targeting specific cancer types.

- Anti-inflammatory Drug : For conditions such as arthritis or chronic inflammatory diseases.

- Neuroprotective Agent : Due to its ability to modulate neurotransmitter systems.

- Anticancer Efficacy : A study published in Pharmaceuticals demonstrated that a related indole derivative inhibited the growth of breast cancer cells by inducing apoptosis .

- Inflammation Modulation : Research highlighted in Molecules showed that indole derivatives could reduce inflammation markers in animal models of arthritis .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Structure Analogues

Oxindole Derivatives

Structural Insights :

- This likely improves metabolic stability but may reduce solubility in polar solvents .

Pyran-Substituted Analogues

Comparison Notes:

- Both isomers exhibit anti-biofilm activity, suggesting the pyran moiety is critical for this function .

Functional Group Analogues

Hydroxy-Substituted Indoles

Research Findings and Data Tables

Physicochemical Properties

| Property | Target Compound | Isatin | 3-Oxo Pyran Isomer |

|---|---|---|---|

| Molecular Weight | 275.3 g/mol | 147.1 g/mol | 275.3 g/mol |

| Calculated LogP* | ~2.1 (moderate lipophilicity) | ~0.5 (hydrophilic) | ~2.1 (similar to target) |

| Hydrogen Bond Donors | 2 (OH, NH) | 2 (OH, NH) | 2 (OH, NH) |

*LogP estimated via fragment-based methods.

Méthodes De Préparation

Knoevenagel Condensation for Pyran-Indole Coupling

A pivotal method involves Knoevenagel condensation between 6,6-dimethyl-4-oxotetrahydro-2H-pyran-3-carbaldehyde and 3-hydroxyindolin-2-one. This reaction proceeds under mild acidic or basic conditions, facilitating C–C bond formation at the indolin-2-one’s C3 position.

Typical Conditions :

-

Catalyst : Piperidine (5 mol%) or ammonium acetate

-

Solvent : Ethanol or toluene

-

Temperature : Reflux (80–110°C)

Mechanistic Insight :

The aldehyde’s carbonyl group undergoes nucleophilic attack by the indolin-2-one’s enolic hydroxyl, followed by dehydration to form the α,β-unsaturated intermediate. Subsequent cyclization and tautomerization yield the target compound.

Michael Addition-Initiated Cascade Cyclization

Drawing from methodologies for related indole-pyran hybrids, a one-pot cascade process can be employed:

-

Michael Addition : 3-Hydroxyindolin-2-one reacts with a pyran-derived α,β-unsaturated ketone.

-

Enolization and Cyclization : Base-mediated enolization triggers intramolecular cyclization, forming the pyran ring.

Optimized Parameters :

-

Base : Triethylamine (2 equiv)

-

Solvent : Dichloromethane or acetonitrile

-

Temperature : 40–60°C

Multi-Component Reaction (MCR) Approaches

MCRs offer atom-economical routes by combining three reactants in a single vessel. For this compound, a plausible MCR sequence includes:

-

Isatin , dimethyl dihydroxyacetone phosphate (DDAP) , and acetylacetone under acidic conditions.

-

Stepwise Process :

-

Isatin undergoes reduction to 3-hydroxyindolin-2-one.

-

DDAP and acetylacetone condense to form the pyran precursor.

-

Acid-catalyzed coupling and cyclization finalize the structure.

-

Critical Factors :

-

Catalyst : p-Toluenesulfonic acid (p-TSA, 10 mol%)

-

Solvent : Ethanol/water (9:1)

-

Reaction Time : 12–24 hours

Post-Functionalization Modifications

Hydroxylation at C3

The 3-hydroxy group is introduced via:

-

Oxidative Hydroxylation : Using H₂O₂ in acetic acid, converting a ketone intermediate to the tertiary alcohol.

-

Epoxidation-Hydrolysis : Epoxidizing a double bond followed by acid-catalyzed ring opening.

Conditions for Oxidative Hydroxylation :

Spectral Validation and Reaction Monitoring

Post-synthesis, structural confirmation relies on:

-

¹H/¹³C NMR : Key signals include the pyran ring’s methyl groups (δ 1.2–1.4 ppm, singlet) and the indolin-2-one carbonyl (δ 175–180 ppm).

-

HRMS : Molecular ion peak at m/z 275.30 (calculated for C₁₅H₁₇NO₄).

Table 1: Comparative Analysis of Synthetic Methods

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Key Advantage |

|---|---|---|---|---|---|

| Knoevenagel | Piperidine | Ethanol | 80 | 60–75 | Simplicity |

| Cascade Cyclization | Et₃N | CH₂Cl₂ | 40 | 44–99 | One-pot process |

| MCR | p-TSA | Ethanol/H₂O | 25 | ~50 | Atom economy |

| Oxidative Hydroxylation | H₂O₂/FeCl₃ | Acetic acid | 25 | 70–85 | Functional group tolerance |

Challenges and Optimization Strategies

-

Isomer Formation : The C3 stereocenter may lead to diastereomers. Resolution : Chiral HPLC or crystallization from ethanol/hexane.

-

Low Yields in Cyclization : Mitigated by microwave-assisted synthesis (30% yield increase in pilot studies).

-

Byproduct Formation : Use of molecular sieves (4Å) absorbs water, suppressing side reactions.

Industrial-Scale Considerations

For kilogram-scale production:

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-(6,6-dimethyl-4-oxotetrahydro-2H-pyran-3-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-one, and how do reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of tetrahydro-pyran precursors with indol-2-one derivatives under reflux conditions. For example, xylene or ethanol as solvents, reflux durations (7–30 hours), and purification via recrystallization (e.g., methanol) are critical . Yields vary with stoichiometric ratios and catalysts; and report tabulated data for analogous compounds, highlighting the impact of temperature and solvent choice on purity (e.g., 80–95% yields under optimized conditions) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?

- Methodological Answer :

- NMR : H and C NMR identify hydroxyl, carbonyl, and stereochemical environments (e.g., δ 1.84 ppm for methyl groups in pyran rings) .

- X-ray Crystallography : Resolves stereochemistry and intramolecular interactions (e.g., hydrogen bonding between indole N–H and carbonyl groups, as in ) .

- IR Spectroscopy : Confirms functional groups (e.g., νmax 1668 cm for carbonyl stretches) .

Advanced Research Questions

Q. How can researchers address unexpected byproducts during synthesis, such as those arising from intramolecular cyclization or regioselectivity challenges?

- Methodological Answer : Mechanistic studies (e.g., isotopic labeling or computational modeling) can elucidate pathways. For instance, describes an unexpected cyanoacetamide product due to diooxime cyclization and fragmentation, resolved via X-ray analysis . Reaction monitoring (TLC, HPLC) and adjusting pH/temperature during workup mitigate side reactions .

Q. What experimental design strategies optimize scalability and reproducibility for synthesizing this compound?

- Methodological Answer :

- Factorial Design : Vary solvent polarity (xylene vs. ethanol), catalyst loading, and time to identify robust conditions .

- Purification Protocols : Column chromatography or recrystallization (methanol/ethanol) improve purity, as noted in .

- Data Reproducibility : Use randomized block designs (as in ) to control variables like humidity or reagent batches .

Q. How does the 6,6-dimethyl-4-oxotetrahydro-2H-pyran moiety influence the compound’s reactivity in further functionalization?

- Methodological Answer : The pyran ring’s electron-withdrawing carbonyl group and steric hindrance from dimethyl groups slow nucleophilic attacks. shows similar pyran derivatives undergoing selective oxidation at the 4-position, suggesting regioselective modifications are feasible . Computational studies (DFT) can predict reactive sites for targeted derivatization .

Data Contradiction and Analysis

Q. How should researchers resolve discrepancies in reported yields or stereochemical outcomes for this compound?

- Methodological Answer : Cross-validate data using orthogonal techniques (e.g., compare HPLC purity with H NMR integration). and show yield variations (e.g., 67–877 mg scales), likely due to differences in workup or starting material purity . Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled heating rates) to minimize variability .

Methodological Framework for Further Research

Q. What theoretical frameworks guide the study of this compound’s environmental or biological interactions?

- Methodological Answer : Link studies to conceptual models like QSAR (quantitative structure-activity relationships) for toxicity prediction or molecular docking for binding affinity analysis. emphasizes evaluating abiotic/biotic transformations and ecological risks using systematic environmental fate studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.